molecular formula C21H22F3N5 B2799912 1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine CAS No. 861207-66-1

1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine

Cat. No.: B2799912
CAS No.: 861207-66-1
M. Wt: 401.437
InChI Key: YPQUQKZKHXGKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine is a useful research compound. Its molecular formula is C21H22F3N5 and its molecular weight is 401.437. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine is the serotonin receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.

Mode of Action

This compound acts as a serotonergic releasing agent . It interacts with serotonin receptors, leading to an increase in the concentration of serotonin in the synaptic cleft. This results in prolonged signaling of serotonin, which can lead to various physiological effects.

Biochemical Pathways

The compound primarily affects the serotonergic pathway . By increasing the release of serotonin, it can influence various downstream effects such as mood regulation, sleep, appetite, and cognition.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Properties

IUPAC Name

1-methyl-4-[[5-phenyl-3-[4-(trifluoromethyl)phenyl]triazol-4-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N5/c1-27-11-13-28(14-12-27)15-19-20(16-5-3-2-4-6-16)25-26-29(19)18-9-7-17(8-10-18)21(22,23)24/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQUQKZKHXGKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(N=NN2C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.